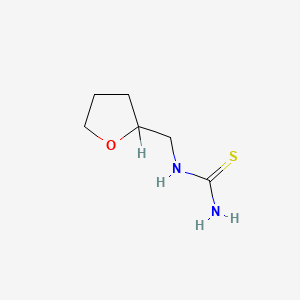![molecular formula C14H13N3O2 B2423919 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid CAS No. 1955523-50-8](/img/structure/B2423919.png)
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid is a complex organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical structure and potential biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazoles, have been known to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets (chk1, chk2, sgk) to inhibit their activity, leading to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
If we consider the potential targets (chk1, chk2, sgk), the compound could affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets, it can be hypothesized that the compound may lead to changes in cell cycle progression and cell volume regulation .
Preparation Methods
The synthesis of 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid involves multiple steps, starting with the formation of the pyrimido[1,2-b]indazole core. This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Comparison with Similar Compounds
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid can be compared with similar compounds such as:
3-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid: This compound has a similar core structure but differs in the length of the side chain.
8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid: This compound includes a bromine atom, which can significantly alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-11(7-13(18)19)9(2)17-14(15-8)10-5-3-4-6-12(10)16-17/h3-6H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDIXNNNIGFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2423836.png)
![1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2423838.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

![ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2423845.png)





![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

